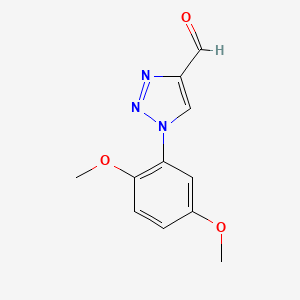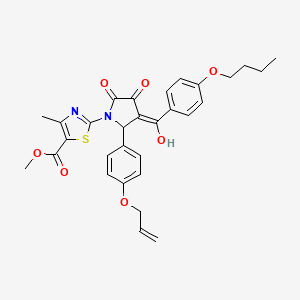![molecular formula C40H34O2P2 B12873350 ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo[e,g][1,4]dioxocine core with two diphenylphosphine groups attached, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[e,g][1,4]dioxocine core, followed by the introduction of methyl groups at the 6 and 7 positions. The final step involves the attachment of diphenylphosphine groups to the core structure. Common reagents used in these reactions include phosphine ligands, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphine groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are valuable in catalysis and materials science.
Biology
The compound’s potential biological applications include its use as a probe in biochemical assays. Its ability to interact with specific biomolecules makes it a useful tool in studying biological processes at the molecular level.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and other functional materials.
Mécanisme D'action
The mechanism of action of ((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) involves its interaction with molecular targets through its phosphine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action, particularly in catalysis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Dicyclohexylphosphine: Another phosphine ligand with different steric properties.
Bis(diphenylphosphino)methane: A bidentate ligand with similar coordination capabilities.
Uniqueness
((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine) is unique due to its dibenzo[e,g][1,4]dioxocine core, which imparts distinct structural and electronic properties. This uniqueness allows it to form more stable and selective complexes with metals compared to other phosphine ligands.
Propriétés
Formule moléculaire |
C40H34O2P2 |
|---|---|
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
[(9S,10S)-16-diphenylphosphanyl-9,10-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-30(2)42-36-26-16-28-38(44(33-21-11-5-12-22-33)34-23-13-6-14-24-34)40(36)39-35(41-29)25-15-27-37(39)43(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h3-30H,1-2H3/t29-,30-/m0/s1 |
Clé InChI |
YWPVXJWTXWXPFK-KYJUHHDHSA-N |
SMILES isomérique |
C[C@H]1[C@@H](OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
SMILES canonique |
CC1C(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


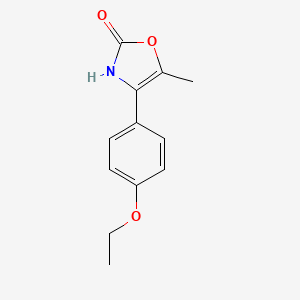

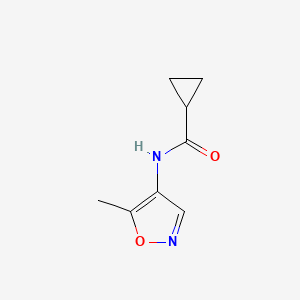
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
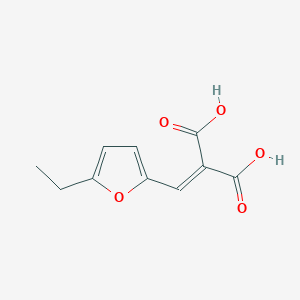
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

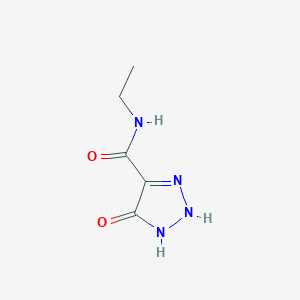
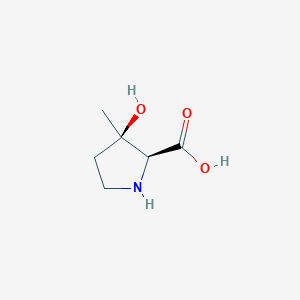
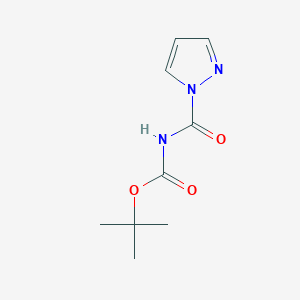
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
